molecular formula C26H26N4O2S2 B2566961 (Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one CAS No. 378752-56-8

(Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2566961
CAS No.: 378752-56-8
M. Wt: 490.64
InChI Key: DODZAPKQJHIRSC-QNGOZBTKSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a piperidin-1-yl group and at position 7 with a methyl group. A methylene bridge links the pyrido-pyrimidinone moiety to a thiazolidin-4-one ring, which is further substituted at position 3 with a 1-phenylethyl group and at position 2 with a thioxo group. The Z-configuration of the methylidene group is critical for maintaining structural rigidity and biological activity .

Properties

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-17-11-12-22-27-23(28-13-7-4-8-14-28)20(24(31)29(22)16-17)15-21-25(32)30(26(33)34-21)18(2)19-9-5-3-6-10-19/h3,5-6,9-12,15-16,18H,4,7-8,13-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZAPKQJHIRSC-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. A review highlighted that thiazolidin-4-one scaffolds are effective in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at different phases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell metabolism and proliferation, such as histone demethylases (KDMs) .
  • Structure-Activity Relationships (SAR) : Studies have established SAR for thiazolidinones, suggesting that modifications to the core structure can enhance anticancer activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Notably:

  • Inhibition of Biofilm Formation : Thiazolidinone derivatives have shown effectiveness in reducing biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives exhibited over 50% reduction in biofilm formation at specific concentrations .
CompoundMIC (µg/mL)Biofilm Reduction (%)
1h0.561.34
1m0.562.69
1n0.556.74

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones have been investigated for additional pharmacological activities:

  • Antioxidant Activity : Some derivatives display significant antioxidant properties, which could contribute to their therapeutic potential.
  • Anti-inflammatory Effects : Thiazolidinones have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazolidinone derivatives, including the target compound. The results indicated that specific modifications to the thiazolidinone core significantly enhanced cytotoxicity against various cancer cell lines (e.g., LCLC-103H, 5637) with IC50 values ranging from 0.05 to 10 µM .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against S. epidermidis and other strains. The study reported minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM for several compounds, indicating moderate activity against bacterial pathogens .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth and metastasis . The thiazolidinone moiety may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Properties

Pyrido-pyrimidine derivatives have been explored for their antiviral activities, particularly against hepatitis C virus (HCV) and other viral pathogens. The incorporation of a thiazolidinone structure may improve the pharmacokinetic profile of these compounds, making them suitable candidates for antiviral drug development .

Inhibition of Histone Demethylases

Recent studies have highlighted the potential of similar compounds as inhibitors of histone demethylases, which play crucial roles in epigenetic regulation and cancer progression. The ability to selectively target these enzymes could position (Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one as a valuable tool in cancer therapeutics .

Antioxidant Activity

The antioxidant properties of thiazolidinones are well-documented, suggesting that this compound may also contribute to cellular protection against oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases and aging .

Case Study 1: Synthesis and Evaluation

A study involving the synthesis of related pyrido[3,4-d]pyrimidine derivatives demonstrated their effectiveness as histone demethylase inhibitors, showcasing their potential in cancer therapy . The structure-based design approach led to the identification of compounds with high selectivity and potency.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral screening of pyrido-pyrimidine derivatives against HCV revealed promising results, indicating that modifications to the thiazolidinone scaffold could enhance antiviral efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrido-pyrimidinone-thiazolidinone scaffold but differ in substituents, influencing physicochemical and pharmacological properties. Below is a detailed comparison:

Substituent Variations on the Pyrido-Pyrimidinone Core

  • Piperidin-1-yl vs. Piperazinyl Groups: Target Compound: The 2-piperidin-1-yl group provides moderate basicity and hydrophobic interactions. This may alter solubility and target affinity .

Substituent Variations on the Thiazolidinone Ring

  • 3-(1-Phenylethyl) vs. 3-(3-Methoxypropyl): Target Compound: The 1-phenylethyl group enhances lipophilicity and π-π stacking with aromatic residues. Analog (): A 3-methoxypropyl group introduces ether functionality, improving aqueous solubility but reducing hydrophobic interactions .

Molecular Weight and Physicochemical Properties

Compound Pyrido-Pyrimidinone Substituent (Position 2) Thiazolidinone Substituent (Position 3) Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidin-1-yl 1-Phenylethyl C₂₉H₂₈N₆O₂S₂ 556.7
Analog () 4-Methylpiperazinyl 1-Phenylethyl C₂₈H₂₉N₇O₂S₂ 571.7
Analog () 4-Ethylpiperazinyl 3-Methoxypropyl C₂₈H₃₀N₆O₃S₂ 586.8
Analog () Morpholinyl Propyl C₂₄H₂₅N₅O₃S₂ 503.6

Note: Molecular weights calculated using average isotopic masses from evidence-derived formulas .

Structural Similarity Analysis

Using the Tanimoto coefficient (), the target compound shares ~75% similarity with ’s analog (due to piperidinyl/piperazinyl differences) and ~65% with ’s morpholinyl analog.

Q & A

Basic: What is the standard synthetic route for (Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one?

Methodological Answer:
The compound can be synthesized via a condensation reaction between a pyrido[1,2-a]pyrimidinone intermediate and a thiazolidinone derivative. A typical procedure involves refluxing equimolar amounts of the precursors in ethanol for 2 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture to isolate the product . The use of piperidine derivatives as substituents requires careful control of reaction pH to avoid side reactions .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR are used to verify the Z-configuration of the methylene group and the presence of the piperidin-1-yl moiety .
  • LCMS : High-resolution mass spectrometry confirms molecular weight and purity (>95%) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, with decomposition typically observed above 200°C .

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